molecular formula C18H28N2O3S2 B11940471 4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate CAS No. 6267-49-8

4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate

Cat. No.: B11940471
CAS No.: 6267-49-8
M. Wt: 384.6 g/mol
InChI Key: KCFCMMLCGGDCLE-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[221]heptanyl) carbamimidothioate is a complex organic compound with a unique structure that combines a sulfonic acid group and a bicyclic heptane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate involves multiple steps. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with a bicyclic heptane derivative under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticonvulsant activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The bicyclic heptane moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate is unique due to its combination of a sulfonic acid group and a bicyclic heptane structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

6267-49-8

Molecular Formula

C18H28N2O3S2

Molecular Weight

384.6 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate

InChI

InChI=1S/C11H20N2S.C7H8O3S/c1-10(2)7-4-5-11(10,3)8(6-7)14-9(12)13;1-6-2-4-7(5-3-6)11(8,9)10/h7-8H,4-6H2,1-3H3,(H3,12,13);2-5H,1H3,(H,8,9,10)

InChI Key

KCFCMMLCGGDCLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C2CCC1(C(C2)SC(=N)N)C)C

Origin of Product

United States

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